JW 642 is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It has garnered attention for its potential applications in neuroscience and pharmacology, particularly in the context of treating mood disorders and other psychiatric conditions. The compound is notable for its ability to modulate serotonin levels in the brain, thereby influencing mood and emotional responses.
JW 642 was developed as part of research efforts aimed at understanding the mechanisms of serotonin modulation and its effects on behavior. The compound has been studied in various preclinical models to evaluate its efficacy and safety profile.
JW 642 is classified as a selective serotonin reuptake inhibitor, which means it primarily works by inhibiting the reuptake of serotonin in the synaptic cleft. This leads to increased serotonin availability, enhancing neurotransmission associated with mood regulation.
The synthesis of JW 642 involves several steps that typically include:
The synthetic route may involve advanced techniques such as:
JW 642 has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The exact structural formula can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
The molecular weight of JW 642 is typically around 300-400 g/mol, depending on its specific structural variations. The compound's three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with biological targets.
JW 642 undergoes various chemical reactions that can be categorized into:
Reaction mechanisms are often elucidated using kinetic studies and computational modeling to predict reaction pathways and intermediates.
JW 642 exerts its pharmacological effects primarily through selective inhibition of serotonin transporters. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
Studies have shown that JW 642 binds with high affinity to serotonin transporters compared to other neurotransmitter systems, minimizing side effects associated with non-selective agents. Its efficacy is often evaluated through behavioral assays in animal models.
JW 642 has potential applications in:
JW-642 (C~21~H~20~F~6~N~2~O~3~) is a synthetic carbamate derivative engineered for targeted inhibition of monoacylglycerol lipase (MAGL). Its design integrates substrate-mimetic principles and strategic fluorination to optimize biochemical interactions.
The molecular formula C~21~H~20~F~6~N~2~O~3~ (MW: 462.39 g/mol) comprises three modular domains:
The canonical SMILES notation is:
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
JW-642 lacks chiral centers, indicating no stereoisomers. The molecule adopts a bent conformation where the HFIP group orients perpendicularly to the piperazine plane, facilitating optimal active-site engagement [3] [7].
Key properties influencing bioavailability and experimental handling:
Table 1: Physicochemical Profile of JW-642
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 462.39 g/mol | Calculated from formula [3] |
Solubility | 90 mg/mL in DMSO; 13 mg/mL in ethanol; 5 mg/mL in PBS/ethanol mixtures | Kinetic assays [4] [7] |
Boiling Point | 432.9 ± 45.0 °C | Predicted (QSPR modeling) [7] |
Partition Coefficient (LogP) | 4.2 (estimated) | High lipophilicity supports CNS penetration [6] |
Storage Stability | Stable at -20°C for years | Supplier recommendations [3] [4] |
The compound exhibits low aqueous solubility but high organic solvent compatibility, necessitating stock solutions in DMSO or ethanol for in vitro studies. Hydrolytic stability is maintained under physiological pH (t½ > 24h) [7].
JW-642 exemplifies substrate-mimetic inhibitor design, achieving exceptional potency and selectivity for MAGL over related hydrolases.
JW-642 acts as a covalent irreversible inhibitor of MAGL. The HFIP carbamate group undergoes nucleophilic attack by MAGL's catalytic serine (Ser122 in humans), forming a stable carbamoyl-enzyme complex. This blocks the hydrolysis of 2-arachidonoylglycerol (2-AG), elevating endocannabinoid tone in vivo [2] [6]. Kinetic analyses reveal time-dependent inhibition with rapid enzyme inactivation (k~inact~/K~i~ > 10^5 M^−1^min^−1^) [2].
Inhibition potency varies modestly across species due to MAGL sequence divergence:
Table 2: Species-Dependent MAGL Inhibition by JW-642
Species | IC~50~ (nM) | Experimental System |
---|---|---|
Human | 3.7 | Brain membrane fractions [3] [7] |
Rat | 14.0 | Cortical homogenates [4] [6] |
Mouse | 7.6 | Whole-brain lysates [4] [7] |
Human MAGL exhibits the highest sensitivity (IC~50~ = 3.7 nM), attributable to optimal active-site accommodation of the 3-phenoxybenzyl group. Cross-species conservation of the catalytic serine underpins broad activity [4] [6].
JW-642 demonstrates >1,000-fold selectivity for MAGL versus fatty acid amide hydrolase (FAAH):
This selectivity arises from structural distinctions: FAAH employs a distinct catalytic mechanism (Ser-Ser-Lys triad) resistant to HFIP carbamates [8], while MAGL’s spacious acyl-binding pocket accommodates JW-642’s benzyl ether moiety. Screening against 50+ serine hydrolases confirmed minimal off-target inhibition (<20% at 1 μM) [2] [6].
Table 3: Selectivity Ratios for JW-642
Target Enzyme | IC~50~ Ratio (vs. MAGL) | Implication |
---|---|---|
FAAH (Human) | 5,568:1 | Negligible anandamide elevation |
ABHD6 (Mouse) | 14:1 | Partial contribution to in vivo 2-AG effects |
Carboxylesterases | >10,000:1 | No peripheral toxicity expected [2] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7